molecular formula C19H12N2O4 B11950155 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one

Cat. No.: B11950155
M. Wt: 332.3 g/mol
InChI Key: BEFJZKNRPAAOLB-WJDWOHSUSA-N
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Description

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a furan ring and a nitrophenyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one typically involves the condensation of indolin-2-one with 3-nitrobenzaldehyde in the presence of a furan derivative. The reaction is often catalyzed by a base such as sodium acetate in an acetic acid medium . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include amino derivatives and substituted indole compounds.

Scientific Research Applications

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one: A similar compound with a different substituent on the indole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

(3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11-

InChI Key

BEFJZKNRPAAOLB-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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